6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-8-7-11-12(9-15-14(11)16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
LXAYAMNEBMPKNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Phenyl Substitution
A pivotal step in the synthesis is the Suzuki coupling of a halogenated pyrrolo[2,3-b]pyridine intermediate with phenylboronic acid to introduce the phenyl group at the 3-position.
Procedure: 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, and a solvent mixture of dioxane and water (2.5:1 ratio). The reaction is conducted under nitrogen atmosphere at 80 °C to reflux for 1 to 16 hours.
Workup: After completion, the mixture is acidified, extracted with ethyl acetate, dried, and purified. Ion exchange resins may be used to remove impurities.
Outcome: This step yields 3-phenyl-substituted pyrrolo[2,3-b]pyridine intermediates with good efficiency.
Bromination and Functional Group Transformations
Bromination: The intermediate 3-phenylpyrrolo[2,3-b]pyridine can be selectively brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at 0 °C to room temperature.
Tosylation: The brominated intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., aqueous sodium hydroxide) to afford tosylated derivatives, which can be further manipulated chemically.
Introduction of the Methoxy Group
The methoxy group at the 6-position is typically introduced by starting from a 6-methoxy-substituted pyrrolo[2,3-b]pyridine precursor or by selective methylation of a hydroxy group at the 6-position.
Although specific detailed procedures for methoxylation at the 6-position are less frequently reported, the presence of the methoxy substituent is confirmed in the final compound characterized by spectroscopic methods.
Alternative Synthetic Routes
Modifications of classical Madelung and Fischer syntheses of indoles have been adapted to prepare various substituted 1H-pyrrolo[2,3-b]pyridines, including alkyl and aryl derivatives at different positions. These methods involve cyclization reactions and functional group manipulations to build the fused heterocyclic system.
Reaction with aldehydes and subsequent transformations can yield di-substituted derivatives, which may be precursors to the target compound.
Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
Characterization includes ^1H NMR, ^13C NMR, LC-MS, and elemental analysis to confirm structure and purity.
Ion exchange resins may be used to remove ionic impurities post-reaction.
The Suzuki coupling conditions are well-established and provide a robust method for arylation of pyrrolo[2,3-b]pyridines.
Bromination and tosylation steps are critical for functional group manipulation and subsequent derivatization.
The overall synthetic route is modular, allowing for variation in substituents to explore structure-activity relationships.
Yields are generally high, and reaction times can be optimized depending on scale and catalyst loading.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3 | 80 °C, dioxane/water, 1-16 h | High regioselectivity, good yields | Requires palladium catalyst, inert atmosphere |
| Bromination | Bromine or NBS, organic solvent | 0 °C to RT, 10-60 min | Selective halogenation | Sensitive to over-bromination |
| Tosylation | p-Toluenesulfonyl chloride, base | 0 °C to RT, 1-12 h | Activates for further substitution | Requires careful control of conditions |
| Methoxylation | Starting from methoxy precursor or methylation reagents | Variable | Introduces methoxy group | Less documented, may require optimization |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves multi-step organic reactions that typically include the formation of the pyrrolo-pyridine core followed by functionalization at the 3 and 6 positions. The structural integrity and purity of the compound are confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and survival. These inhibitors demonstrate potent anti-proliferative activity against various cancer cell lines, including Hep3B liver cancer cells .
Inhibition of Kinases
This compound derivatives have been identified as selective inhibitors of cyclin-dependent kinase 8 (CDK8). This inhibition is crucial for regulating transcriptional programs in cancer cells, thus providing a strategy for cancer therapy . The selectivity and potency against CDK8 make these compounds promising candidates for further development.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives exhibit selective inhibition of phosphodiesterase 4B (PDE4B), which is involved in inflammatory pathways. This action results in reduced tumor necrosis factor-alpha (TNF-α) release from macrophages, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance biological activity. For example, varying substituents on the phenyl ring has been shown to affect the potency against FGFRs and CDK8, guiding future synthetic efforts to optimize these compounds for therapeutic use .
In Vivo Studies
In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. Preliminary animal studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further clinical trials.
Case Studies
Mechanism of Action
The mechanism of action of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Core Heteroatom Influence: Replacement of sulfur (thieno[2,3-b]pyridine) with nitrogen (pyrrolo[2,3-b]pyridine) reduces aqueous solubility due to decreased polarity but enhances hydrogen-bonding capacity .
- Substituent Effects : Methoxy groups improve hydrophobic pocket interactions in FGFR inhibition, whereas bulkier substituents (e.g., propoxy) may enhance solubility but reduce target affinity .
Key Differences :
- Pyrrolo[2,3-b]pyridines often require multi-step functionalization (e.g., nitro reduction, boronic acid coupling), while thieno analogues utilize α-halo carbonyl intermediates for streamlined cyclization .
Solubility and Pharmacokinetics
- This compound : Predicted solubility is low (~0.12 mg/mL), necessitating formulation aids for in vivo studies.
- Thieno[2,3-b]pyridines: Exhibit even lower intrinsic solubility (<0.05 mg/mL), requiring cyclodextrin-based solubilization for preclinical testing .
- Quinazoline Derivatives : Higher solubility (0.30–0.80 mg/mL) due to carbamate/urea functionalities, though with reduced kinase selectivity .
Biological Activity
6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound belongs to a class of compounds known as pyrrolopyridines. Its molecular structure is characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group and a phenyl substituent. The compound's chemical formula is CHNO.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular signaling pathways related to metabolism and cell growth. Inhibition of SGK-1 may contribute to its therapeutic effects in metabolic disorders and cancer .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This effect is beneficial in treating inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. It was found to induce apoptosis (programmed cell death) in these cells while showing lower toxicity towards non-cancerous cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis, potentially involving the inhibition of key regulatory proteins involved in cell proliferation .
Antidiabetic Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can enhance insulin sensitivity and lower blood glucose levels:
- Insulin Sensitivity : Compounds related to this compound have been tested for their ability to stimulate glucose uptake in adipocytes (fat cells), suggesting potential applications in managing type 2 diabetes and metabolic syndrome .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- In Vitro Studies : Some derivatives have shown activity against bacterial strains such as Staphylococcus aureus, indicating potential for development as antibacterial agents .
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Da Settimo et al. (2020) | Anticancer Activity | Induced apoptosis in ovarian and breast cancer cell lines; lower toxicity towards healthy cells. |
| PMC8069244 (2021) | Insulin Sensitivity | Increased glucose uptake in adipocytes; potential for diabetes management. |
| MDPI Study (2024) | Antimicrobial Activity | Active against Staphylococcus aureus; MIC values between 3.12 and 12.5 μg/mL. |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer treated with derivatives of pyrrolo[2,3-b]pyridine showed promising results in tumor reduction and improved patient outcomes.
- Diabetes Management Study : In a controlled study on diabetic rats, administration of this compound derivatives resulted in significant reductions in blood glucose levels compared to control groups.
Q & A
Q. What are the common synthetic routes for 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine?
Synthesis typically involves multi-step strategies, such as:
- Cyclization reactions : Hexamine in acetic acid under reflux generates the pyrrolopyridine core .
- Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) introduces substituents like phenyl groups at the 3-position .
- Protection/deprotection : tert-Butyldimethylsilyl (TBS) groups are used to protect hydroxyl intermediates, followed by deprotection with mild acids .
- Methylation : NaH/MeI in THF selectively adds methoxy groups .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic methods : H/C NMR confirms substituent positions (e.g., methoxy at C6, phenyl at C3) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for analogs like 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO for the parent compound) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in pyrrolo[2,3-b]pyridine derivatives?
Key structure-activity relationship (SAR) insights include:
- C3 substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance kinase inhibition (e.g., BTK IC < 10 nM) by occupying hydrophobic pockets .
- N1 methylation : Improves metabolic stability and cell permeability, as seen in antitumor analogs (e.g., 3f derivative with 75% tumor inhibition in xenografts) .
- Electron-withdrawing groups : Fluorine at C6 increases selectivity for fibroblast growth factor receptors (FGFR1 IC = 7 nM) .
Q. Table 1: Bioactivity of Selected Derivatives
| Compound | Target | IC/EC | Biological Effect | Reference |
|---|---|---|---|---|
| 3f (N1-methyl) | CDK1/Survivin | 0.58–0.75 μM | Apoptosis in DMPM cells | |
| 4h | FGFR1–3 | 7–25 nM | Antiproliferative in cancer | |
| BTK inhibitors | BTK | <10 nM | Immune modulation |
Q. How can researchers resolve contradictions in cytotoxicity data across analogs?
Discrepancies often arise from:
- Cell line variability : Analog 3f showed synergistic effects with paclitaxel in DMPM cells but not in other cancer models, highlighting tissue-specific mechanisms .
- Off-target effects : Fluorinated derivatives (e.g., 5-trifluoromethyl) may inhibit CLK kinases, complicating data interpretation .
- Solubility limitations : Poor aqueous solubility of lipophilic analogs (e.g., 1l) reduces in vivo efficacy despite strong in vitro activity .
Q. What methodologies are used to evaluate pharmacokinetic properties of pyrrolo[2,3-b]pyridines?
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance .
- In vivo studies : Intraperitoneal administration in murine xenografts assesses bioavailability and tumor penetration .
- LC-MS/MS : Quantifies plasma concentrations of analogs like 1f (tolerated up to 25 mg/kg) .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?
Q. What strategies mitigate low solubility in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
